molecular formula C15H21NO3 B4713604 butyl 3-(isobutyrylamino)benzoate

butyl 3-(isobutyrylamino)benzoate

Cat. No. B4713604
M. Wt: 263.33 g/mol
InChI Key: PSZIOOORUCHLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(isobutyrylamino)benzoate, also known as BIIB, is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. BIIB is a derivative of benzoic acid and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of butyl 3-(isobutyrylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Butyl 3-(isobutyrylamino)benzoate has a number of advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

There are many potential future directions for research on butyl 3-(isobutyrylamino)benzoate, including the development of new drugs based on its structure and properties, the optimization of its synthesis and purification methods, and the exploration of its potential applications in other fields, such as materials science and nanotechnology. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Butyl 3-(isobutyrylamino)benzoate has been widely used in scientific research due to its potential applications in the fields of medicine, biology, and chemistry. This compound has been shown to have antitumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of other organic compounds.

properties

IUPAC Name

butyl 3-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-5-9-19-15(18)12-7-6-8-13(10-12)16-14(17)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZIOOORUCHLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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